![molecular formula C25H24ClN3O3S B2696172 2-{[5-acetyl-4-(2-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide CAS No. 376370-61-5](/img/structure/B2696172.png)
2-{[5-acetyl-4-(2-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
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Description
2-{[5-acetyl-4-(2-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C25H24ClN3O3S and its molecular weight is 482. The purity is usually 95%.
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Scientific Research Applications
Vibrational Spectroscopy and Density Functional Theory Analysis
A study conducted by Jenepha Mary, Pradhan, & James (2022) explored the vibrational spectroscopic signatures of N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl] acetamide. This research utilized Raman and Fourier transform infrared spectroscopy alongside ab initio calculations through density functional theory. The study provided insights into the geometric equilibrium, inter and intra-molecular hydrogen bond, and harmonic vibrational wavenumbers of the compound.
Synthesis and Biological Screening
Rehman et al. (2013) conducted a study on the synthesis and biological screening of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide derivatives (Rehman, Fatima, Abbas, Abbasi, Khan, Ashraf, Ahmad, & Ejaz, 2013). This involved converting various aromatic organic acids into corresponding esters, hydrazides, and then 5-substituted-1,3,4-oxadiazole-2-thiols, ultimately leading to the target compounds. These compounds were screened for activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes.
Comparative Metabolism in Human and Rat Liver Microsomes
Coleman, Linderman, Hodgson, & Rose (2000) researched the comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes (Coleman, Linderman, Hodgson, & Rose, 2000). The study focused on compounds like acetochlor and metolachlor, which are derivatives of chloroacetamide. This research provided valuable insights into the metabolic pathways of these compounds in different species.
Structural Aspects and Properties
Karmakar, Sarma, & Baruah (2007) investigated the structural aspects of amide-containing isoquinoline derivatives, including N-cyclohexyl-2-(quinolin-8-yloxy) acetamide and N-(2,6-dimethylphenyl)-2-(quinolin-8-yloxy) acetamide (Karmakar, Sarma, & Baruah, 2007). The study explored the interaction of these compounds with mineral acids, their crystalline structures, and fluorescence properties.
Pyridine Derivatives as Insecticides
Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem (2014) synthesized and tested the toxicity of various pyridine derivatives, including N-morpholinium 7,7-dimethyl-3-cyano-4-(4'-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-2-thiolate, against cowpea aphid (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014). This research contributes to the understanding of the insecticidal properties of pyridine derivatives.
properties
IUPAC Name |
2-[[5-acetyl-4-(2-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN3O3S/c1-4-32-18-11-9-17(10-12-18)29-22(31)14-33-25-20(13-27)24(19-7-5-6-8-21(19)26)23(16(3)30)15(2)28-25/h5-12,24,28H,4,14H2,1-3H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWRUPPQLYOVDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)C)C3=CC=CC=C3Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[5-acetyl-4-(2-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide |
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